(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid
CAS No.:
Cat. No.: VC13792804
Molecular Formula: C11H16BBrO3
Molecular Weight: 286.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BBrO3 |
|---|---|
| Molecular Weight | 286.96 g/mol |
| IUPAC Name | (3-bromo-2-ethoxy-5-propan-2-ylphenyl)boronic acid |
| Standard InChI | InChI=1S/C11H16BBrO3/c1-4-16-11-9(12(14)15)5-8(7(2)3)6-10(11)13/h5-7,14-15H,4H2,1-3H3 |
| Standard InChI Key | PCUULQHONMZMBQ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1OCC)Br)C(C)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1OCC)Br)C(C)C)(O)O |
Introduction
Chemical Identity and Structural Characteristics
(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid belongs to the arylboronic acid family, a class of compounds renowned for their role in forming carbon-carbon bonds. The IUPAC name, (3-bromo-2-ethoxy-5-isopropylphenyl)boronic acid, precisely defines its substituents: a bromine atom at the 3-position, an ethoxy group at the 2-position, and an isopropyl group at the 5-position of the phenyl ring. The boronic acid functional group (-B(OH)₂) occupies the para position relative to the bromine atom, a configuration that optimizes its reactivity in transition metal-catalyzed reactions .
Molecular and Structural Data
Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BBrO₃ |
| Molecular Weight | 286.96 g/mol |
| InChI Code | 1S/C11H16BBrO3/c1-4-16-11-9(12(14)15)5-8(7(2)3)6-10(11)13/h5-7,14-15H,4H2,1-3H3 |
| InChI Key | PCUULQHONMZMBQ-UHFFFAOYSA-N |
| Purity | 95% |
| Physical Form | Solid |
The InChI key confirms the compound’s unique stereoelectronic profile, while the purity of 95% indicates its suitability for most synthetic applications .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3-bromo-2-ethoxy-5-isopropylphenyl)boronic acid typically involves a multi-step sequence:
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Bromination: Introduction of bromine to a pre-functionalized phenyl precursor.
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Ethoxylation: Installation of the ethoxy group via nucleophilic aromatic substitution (SNAr) or alkoxylation.
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Borylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.
A representative pathway begins with 2-ethoxy-5-isopropylphenol, which undergoes bromination using N-bromosuccinimide (NBS) under radical initiation. Subsequent borylation employs Pd(dppf)Cl₂ as a catalyst and potassium acetate as a base in tetrahydrofuran (THF), yielding the target boronic acid .
Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and yield optimization. Continuous flow reactors are employed to enhance heat and mass transfer, minimizing side reactions such as protodeboronation. Recent advances in ligand design (e.g., XPhos) have improved catalytic efficiency, achieving yields exceeding 85% in pilot-scale trials .
Physical and Chemical Properties
Spectral Characterization
Characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹H NMR: δ 1.3 ppm (isopropyl CH₃), δ 4.5 ppm (OCH₂CH₃), δ 7.2–7.5 ppm (aromatic protons).
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¹¹B NMR: δ 30 ppm (boronic acid group).
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¹³C NMR: δ 120–125 ppm (quaternary carbon adjacent to boron).
High-performance liquid chromatography (HPLC) with a C18 column confirms purity, while thermogravimetric analysis (TGA) demonstrates thermal stability up to 150°C .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The compound’s primary application lies in Suzuki-Miyaura cross-coupling, where it acts as a boron nucleophile. Its bromine substituent facilitates subsequent functionalization, enabling the synthesis of biaryl structures prevalent in drug candidates. For example, coupling with 4-iodoanisole under Pd(PPh₃)₄ catalysis produces a methoxy-substituted biphenyl derivative in 78% yield .
Research Findings and Future Directions
Recent studies highlight its utility in synthesizing liquid crystal materials, where the isopropyl group enhances mesophase stability. Computational modeling (DFT) predicts regioselectivity in multi-component reactions, guiding the design of novel catalysts. Future research may explore its use in metal-organic frameworks (MOFs) or as a ligand in asymmetric catalysis .
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